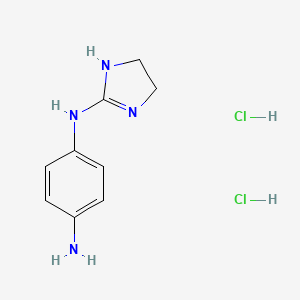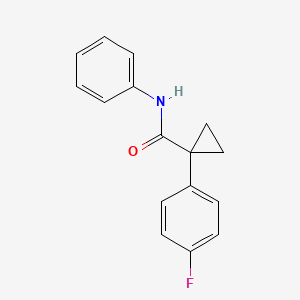
1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides . Anilides are organic compounds containing an anilide functional group, which is characterized by an acyl group (R-C=O) substituted with an aniline (R-NH2). The ‘R’ groups in this case appear to be a 4-fluorophenyl group and a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would consist of a cyclopropane ring attached to a carbonyl (C=O) group, which is in turn attached to an aniline group with a fluorine atom on the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” are not available, anilides in general can undergo a variety of reactions. These include hydrolysis to form the corresponding carboxylic acid and amine, and reactions with Grignard or organolithium reagents to form ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and reactivity would need to be determined experimentally .
Applications De Recherche Scientifique
Met Kinase Inhibitor Development
The compound, as part of a broader class of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has been identified as a potent and selective Met kinase inhibitor. This discovery is significant in the context of cancer research, where Met kinase is a critical target for therapeutic intervention. The specific analog mentioned demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a cancer therapeutic agent (Schroeder et al., 2009).
PET Imaging of Serotonin Receptors
Another domain where related compounds have found application is in positron emission tomography (PET) imaging, specifically targeting serotonin 1A (5-HT1A) receptors in humans. The use of fluorine-18-labeled derivatives of WAY 100635, which share structural similarities with the subject compound, has been explored for this purpose. These derivatives, including [18F]FCWAY, have shown promise as PET radioligands for quantifying 5-HT1A receptor distribution, aiding in the diagnosis and treatment of neuropsychiatric disorders (Lang et al., 1999).
Synthetic Methodology
Research into synthetic methodologies for producing compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the continuous development in the field of organic synthesis. A high-yield synthetic method for this compound was established, showcasing the versatility and importance of fluorinated compounds in medicinal chemistry and beyond (Zhou et al., 2021).
Molecular Sensing and Material Science
Fluorinated compounds, by virtue of their unique chemical properties, have been utilized in the development of sensors and materials with novel properties. For example, the creation of fluorescent cyclodextrins for molecule sensing leverages the characteristics of fluorophores for applications in chemical sensing and diagnostics (Ikeda et al., 1996).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions. In general, avoid inhalation, contact with eyes and skin, and prolonged exposure .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-13-8-6-12(7-9-13)16(10-11-16)15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWVDRWFQLOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2664423.png)
![4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid](/img/structure/B2664424.png)
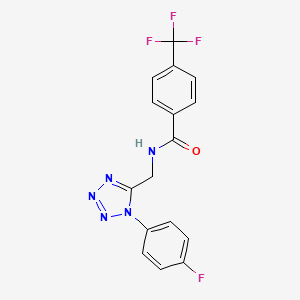
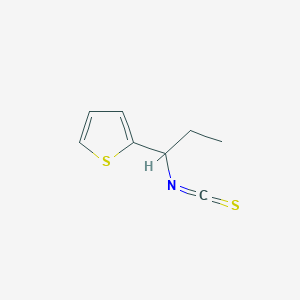
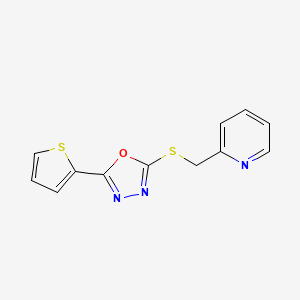
![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2664429.png)

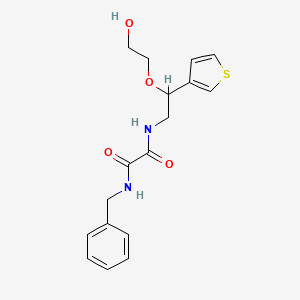
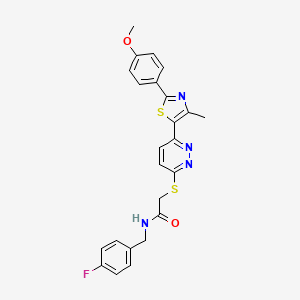
![(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2664438.png)
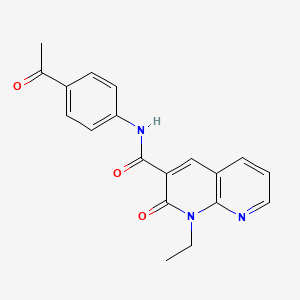
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2664440.png)

